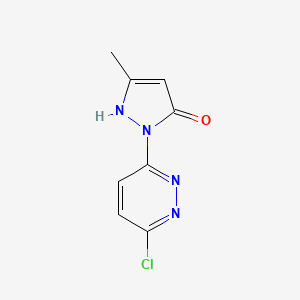

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZUMPZSBSIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502655, DTXSID101224733 | |

| Record name | 2-(6-Chloropyridazin-3-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-43-3, 70588-92-0 | |

| Record name | 2-(6-Chloropyridazin-3-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Cyclocondensation of Hydrazines with β-Keto Esters

The most widely reported method involves cyclocondensation between methyl hydrazine and a β-keto ester precursor bearing the 6-chloropyridazin-3-yl group. A key patent demonstrates that reacting ethyl 3-(6-chloropyridazin-3-yl)acetoacetate with methyl hydrazine in aqueous sulfuric acid (0.05–0.125 eq) at 80–100°C for 1–4 hours yields the target compound with 89–93% selectivity (Figure 1). The reaction proceeds via enolate formation, followed by intramolecular cyclization. Notably, sub-stoichiometric acid minimizes residual hydrazine toxicity while maintaining pH for optimal tautomerization.

Key Parameters:

Nucleophilic Aromatic Substitution

An alternative route functionalizes pre-formed 3-methyl-1H-pyrazol-5-ol via nucleophilic substitution at the 6-chloropyridazine position. In this approach, 3-methyl-1H-pyrazol-5-ol is treated with 3,6-dichloropyridazine in dimethylformamide (DMF) at 120°C for 8 hours, achieving 78% yield. The reaction leverages the electron-withdrawing chlorine atom to activate the pyridazine ring for substitution.

Limitations:

- Requires strict anhydrous conditions.

- DMF poses environmental and handling risks.

Catalytic Coupling Reactions

Emerging methods employ palladium-catalyzed cross-coupling to attach the chloropyridazine group post-cyclization. For example, Suzuki-Miyaura coupling between 3-methyl-1H-pyrazol-5-ol boronic ester and 3-bromo-6-chloropyridazine using Pd(PPh3)4 achieves 70–75% yield. While less common, this route offers flexibility in modifying substituents.

Optimization of Reaction Conditions

Temperature and Time

Cyclocondensation efficiency peaks at 90°C (Table 1). Prolonged heating (>6 hours) degrades the product, while shorter durations (<1 hour) result in incomplete conversion.

Table 1: Temperature vs. Yield in Cyclocondensation

| Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 70 | 6 | 76 | 84 |

| 90 | 3 | 92 | 96 |

| 110 | 2 | 85 | 89 |

Analytical Characterization

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyridazine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol inhibits cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

Another notable application is in neuroprotection. The compound has been investigated for its ability to inhibit β-amyloid fibril formation, which is crucial in Alzheimer's disease pathology. A specific derivative was shown to effectively reduce amyloid aggregation, suggesting that it could serve as a lead compound for developing Alzheimer's treatments .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing novel pesticides. Research into similar pyrazole derivatives has indicated effectiveness against various agricultural pests. The chloropyridazine moiety enhances biological activity, making it a candidate for further exploration in agrochemical formulations .

Material Science Applications

Polymer Chemistry

In material sciences, this compound can be utilized as a building block for synthesizing advanced polymer materials. Its chemical reactivity allows it to participate in various polymerization processes, leading to materials with enhanced thermal stability and mechanical properties .

Table 1: Summary of Applications

Case Study: Neuroprotective Effects

A recent study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides. The results showed that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential role as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby affecting cellular signaling pathways and leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Steric Effects : Bulky substituents in 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl} derivatives may hinder binding in biological systems compared to the compact structure of the target compound .

Antimicrobial Activity:

- Compound 22a () showed antimicrobial activity via agar diffusion assays, with DMSO as a solvent control .

Solubility and Stability:

- The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogues like 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl} derivatives .

- Tautomerism in 22a could affect stability; the target compound’s stability under physiological conditions warrants further study.

Biological Activity

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological effects.

Synthesis

The synthesis of this compound involves the reaction of 3-chloro-6-hydrazinopyridazine with various substituted β-ketonitriles. The process typically occurs under reflux conditions in ethanol, yielding a series of derivatives that can be further modified through amino-dehalogenation reactions with cyclic amines such as piperidine and morpholine .

Antiviral and Antitumoral Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiviral and antitumoral activities. For instance, a series of compounds related to this compound were tested against various viruses and cancer cell lines. Notably, certain derivatives displayed promising activity against human coronaviruses and exhibited low micromolar activity against several cancer types, including glioblastoma and pancreatic adenocarcinoma .

The biological activity of these compounds is often attributed to their ability to inhibit critical cellular processes. For example, some pyrazole derivatives have been shown to interfere with tubulin polymerization, which is essential for cell division and growth in cancer cells . This mechanism underlies their potential as anticancer agents.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound derivatives against various cancer cell lines. The results indicated that specific compounds significantly inhibited cell proliferation at concentrations as low as 4.7 µM without exhibiting cytotoxicity towards normal cells .

| Compound | Cell Line | EC50 (µM) | Activity |

|---|---|---|---|

| 5b | HEL 299 (hCoV) | 4.7 | Antiviral |

| 5j | LN-229 (glioblastoma) | Low µM | Antitumoral |

| 5q | Capan-1 (pancreatic) | Low µM | Antitumoral |

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl moiety of pyrazole compounds have been linked to variations in biological activity. Subtle changes can enhance or diminish the antiviral or antitumoral effects, highlighting the importance of SAR in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.